molecular formula C15H24O2 B12435974 (1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol

(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol

Cat. No.: B12435974
M. Wt: 236.35 g/mol
InChI Key: SYQJVLQILKBDAA-UMVBOHGHSA-N
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Description

(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple chiral centers and functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol typically involves several steps, including the formation of the azulen-1-ol core and the introduction of the hydroxypropan-2-yl and methylidene groups. Common synthetic routes may include:

    Step 1: Formation of the azulen-1-ol core through cyclization reactions.

    Step 2: Introduction of the hydroxypropan-2-yl group via hydroxylation reactions.

    Step 3: Addition of the methylidene group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the methylidene group to a methyl group.

    Substitution: Replacement of the hydroxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an alkane.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Researchers may investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound could be explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.

Industry

In industry, the compound may be used in the production of specialty chemicals, fragrances, or other high-value products.

Mechanism of Action

The mechanism of action of (1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Specific signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol: shares similarities with other azulen-1-ol derivatives.

    Other Compounds: Compounds with similar functional groups or structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol

InChI

InChI=1S/C15H24O2/c1-10-5-6-11(14(2,3)16)9-13-12(10)7-8-15(13,4)17/h9,12-13,16-17H,1,5-8H2,2-4H3/t12-,13-,15-/m1/s1

InChI Key

SYQJVLQILKBDAA-UMVBOHGHSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2[C@H]1C=C(CCC2=C)C(C)(C)O)O

Canonical SMILES

CC1(CCC2C1C=C(CCC2=C)C(C)(C)O)O

Origin of Product

United States

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